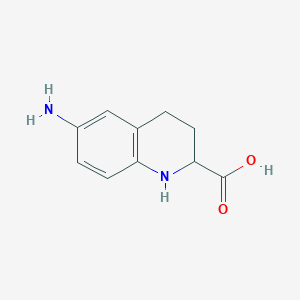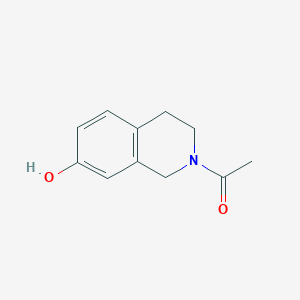
1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)éthanone est un composé chimique qui appartient à la classe des isoquinoléines. Les isoquinoléines sont des composés organiques aromatiques hétérocycliques qui sont structurellement apparentés à la quinoléine. Ce composé se caractérise par la présence d'un groupe hydroxyle en position 7 et d'un groupe éthanone en position 1 du cycle dihydroisoquinoléine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)éthanone implique généralement les étapes suivantes :
Matière première : La synthèse commence avec un précurseur approprié, tel que la 3,4-dihydroisoquinoléine.
Hydroxylation : Le précurseur subit une hydroxylation en position 7 en utilisant des réactifs comme le peroxyde d'hydrogène ou d'autres agents oxydants.
Acylation : L'intermédiaire hydroxylé est ensuite soumis à une acylation en utilisant du chlorure d'éthanoyle ou de l'anhydride acétique pour introduire le groupe éthanone en position 1.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions
1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)éthanone peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe éthanone peut être réduit en un alcool.
Substitution : Le groupe hydroxyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Réactifs comme les halogénoalcanes ou les chlorures d'acyles.
Produits majeurs
Oxydation : Formation de dérivés de 7-céto-3,4-dihydroisoquinoléine.
Réduction : Formation de 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)éthanol.
Substitution : Formation de divers dérivés d'isoquinoléine substitués.
4. Applications de recherche scientifique
1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)éthanone a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Recherché pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de produits pharmaceutiques et de produits chimiques fins.
5. Mécanisme d'action
Le mécanisme d'action de 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)éthanone implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydroxyle peut former des liaisons hydrogène avec des molécules biologiques, tandis que le groupe éthanone peut participer à diverses réactions chimiques dans l'organisme. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs et d'autres protéines, conduisant à ses effets observés.
Applications De Recherche Scientifique
1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ethanone group can participate in various chemical reactions within the body. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 7-Hydroxy-3,4-dihydroisoquinoléine-2(1H)-carboximidamide
- Tert-butyl 6-hydroxy-3,4-dihydroisoquinoléine-2(1H)-carboxylate
Unicité
1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)éthanone est unique en raison de la présence à la fois d'un groupe hydroxyle et d'un groupe éthanone, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison lui permet de participer à un large éventail de réactions chimiques et d'exhiber des activités biologiques diverses par rapport à ses analogues.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-5-4-9-2-3-11(14)6-10(9)7-12/h2-3,6,14H,4-5,7H2,1H3 |
Clé InChI |
GIRNJPQDXBBBSG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2=C(C1)C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




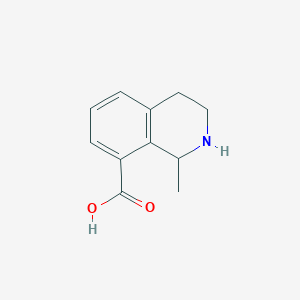
![(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11903399.png)

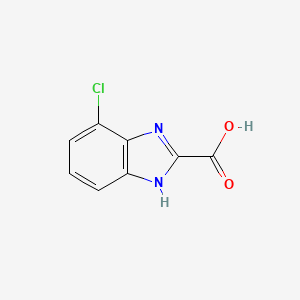
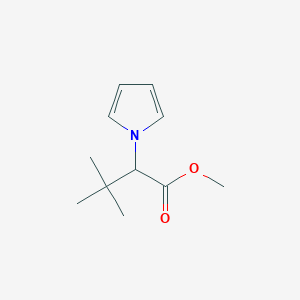


![2',3-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11903426.png)
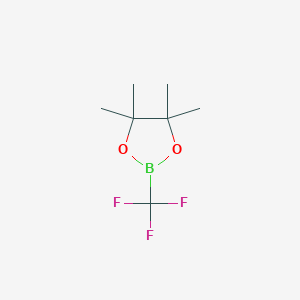

![3-([1,1'-biphenyl]-4-yl)-2H-azirine](/img/structure/B11903459.png)
